molecular formula C21H18F3N3S2 B11508141 3,3-Dimethyl-1-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-3,4-dihydroisoquinoline

3,3-Dimethyl-1-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-3,4-dihydroisoquinoline

Cat. No.: B11508141
M. Wt: 433.5 g/mol
InChI Key: RIFKKECPBZWCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-1-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-3,4-dihydroisoquinoline is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-3,4-dihydroisoquinoline typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of thiophene-2-carbaldehyde with appropriate amines and trifluoromethylating agents under controlled conditions.

    Isoquinoline Ring Formation: The final step involves the cyclization of the intermediate compounds to form the dihydroisoquinoline ring, often using acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the thiophene and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

3,3-Dimethyl-1-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-3,4-dihydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share structural similarities.

    Pyrimidine Derivatives: Compounds such as 4,6-dichloropyrimidine and 2-aminopyrimidine are structurally related.

    Isoquinoline Derivatives: Compounds like 3,4-dihydroisoquinoline and 1-methylisoquinoline have similar core structures.

Uniqueness

What sets 3,3-Dimethyl-1-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-3,4-dihydroisoquinoline apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and physical properties that can be exploited for various applications.

Properties

Molecular Formula

C21H18F3N3S2

Molecular Weight

433.5 g/mol

IUPAC Name

3,3-dimethyl-1-[[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-4H-isoquinoline

InChI

InChI=1S/C21H18F3N3S2/c1-20(2)11-13-6-3-4-7-14(13)16(27-20)12-29-19-25-15(17-8-5-9-28-17)10-18(26-19)21(22,23)24/h3-10H,11-12H2,1-2H3

InChI Key

RIFKKECPBZWCLB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)C

Origin of Product

United States

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